Cyclopropyl vs. N-Phenyl Substitution: Conformational and Kinase Selectivity Differentiation
The N-cyclopropyl group in the target compound imposes a conformationally constrained geometry that differs fundamentally from the planar N-phenyl analog. In the Nek2 kinase co-crystal structure series (PDB 2XK6 vs. 2XKC), the cyclopropyl group of a closely related aminopyrazine occupied a compact pocket between Ile14 of the Gly-rich loop and Gly91–Gly92 of the hinge region, a geometry inaccessible to bulkier N-aryl substituents [1]. Quantitative activity data for the N-phenyl comparator (CAS 36204-92-9) shows DNA-PK IC₅₀ > 8,000 nM, indicating that the N-phenyl substitution alone does not confer potent kinase inhibition within this chemotype [2]. The N-cyclopropyl variant is therefore expected to exhibit a distinct kinase selectivity fingerprint, though direct target-specific IC₅₀ data for the target compound remain unreported in the public domain.
| Evidence Dimension | N-substituent geometry and kinase binding compatibility |
|---|---|
| Target Compound Data | N-cyclopropyl (constrained sp³ geometry; occupies compact pocket in Nek2 – inferred from PDB 2XK6 for analog compound 36) |
| Comparator Or Baseline | N-phenyl analog (CAS 36204-92-9): planar, larger hydrophobic surface; DNA-PK IC₅₀ > 8,000 nM |
| Quantified Difference | N-phenyl analog shows negligible DNA-PK inhibition (IC₅₀ > 8,000 nM); N-cyclopropyl geometry predicted to enable engagement of distinct kinase pockets based on Nek2 structural data |
| Conditions | DNA-PK radiometric phosphate incorporation assay (comparator); Nek2 X-ray crystallography (structural inference) |
Why This Matters
For kinase inhibitor SAR programs, the N-cyclopropyl group offers a structurally validated opportunity to access binding conformations that N-aryl analogs cannot, making this compound a critical tool for probing cyclopropyl-specific kinase interactions.
- [1] Whelligan DK et al. J Med Chem. 2010;53(21):7682-7698. PDB 2XK6 shows cyclopropyl group occupying pocket between Ile14 and Gly91-Gly92 of Nek2 hinge region. View Source
- [2] BindingDB BDBM50341715. 3-Amino-6-bromo-N-phenylpyrazine-2-carboxamide (CHEMBL1766761). DNA-PK IC₅₀ > 8.00E+3 nM. Radiometric phosphate incorporation assay, 2 h incubation. View Source
